2-Epi jaspine B is a significant compound in the field of medicinal chemistry, recognized for its potent biological activities, particularly in cancer research. It is an isomer of jaspine B, a natural product derived from marine organisms, and exhibits selective inhibition of sphingosine kinase 1 (SphK1), making it a candidate for therapeutic applications against various cancers.
2-Epi jaspine B is classified as an anhydrophytosphingosine and is primarily sourced from marine organisms such as sponges. Its structural similarity to sphingolipids positions it as a compound of interest in both biological and pharmaceutical research. The compound has been studied for its antiproliferative and cytotoxic properties against human cancer cell lines, highlighting its potential as an anticancer agent .
The synthesis of 2-epi jaspine B has been achieved through various methods, with one notable approach utilizing the Overman rearrangement. This method involves the installation of a nitrogen-bearing stereocenter, followed by several stereoselective transformations to construct the desired scaffold. A convergent synthesis strategy is employed, which includes:
The synthesis has been reported to yield 2-epi jaspine B in a straightforward manner with significant antiproliferative activity against various cancer cell lines .
The molecular structure of 2-epi jaspine B can be represented with specific chemical data that includes:
The stereochemistry of 2-epi jaspine B plays a crucial role in its interaction with biological targets, particularly sphingosine kinase .
2-Epi jaspine B undergoes various chemical reactions relevant to its synthesis and biological activity:
These reactions not only facilitate the synthesis but also enhance understanding of the compound's potential mechanisms of action.
The mechanism of action of 2-epi jaspine B primarily involves selective inhibition of sphingosine kinase 1. This enzyme plays a critical role in sphingolipid metabolism and cell signaling pathways related to growth and survival. By inhibiting SphK1, 2-epi jaspine B disrupts these pathways, leading to:
Studies have shown that modifications to the hydrophobic side chain can enhance selectivity and potency against specific cancer cell lines .
The physical properties of 2-epi jaspine B include:
Chemical properties are characterized by its reactivity under various conditions, particularly during synthetic transformations. The stability of 2-epi jaspine B under physiological conditions contributes to its potential therapeutic applications .
2-Epi jaspine B has several applications in scientific research:
Jaspine B (pachastrissamine) was first isolated independently in 2002–2003 from marine sponges (Pachastrissa sp. and Jaspis sp.) by Higa and Debitus, respectively. This anhydrophytosphingosine derivative exhibited sub-micromolar cytotoxicity against diverse cancer cell lines (A549, P388, HT29, Mel-28), positioning it as a structurally novel marine sphingolipid [1] [9]. The discovery spurred synthetic efforts to access its stereoisomers, including 2-epi-jaspine B, which features inverted configuration at the C-2 position of its tetrahydrofuran core. Early syntheses revealed that stereochemistry profoundly influences bioactivity, with 2-epi-jaspine B emerging as a distinct pharmacological entity rather than a synthetic artifact [3] [10]. This compound class exemplifies how marine natural products serve as inspiration for stereochemical drug discovery [9].
Jaspine B is biosynthetically hypothesized to derive from D-ribo-phytosphingosine through intramolecular nucleophilic displacement of the C4 hydroxyl group by the primary alcohol, forming its characteristic tetrahydrofuran ring [1]. Its structural simplicity—comprising a tetrahydrofuran core with adjacent amino and hydroxyl groups, tethered to a C14 alkyl chain—enabled the generation of diverse analogues. Key structural modifications include:
Modification Type | Examples | Biological Impact |
---|---|---|
Stereochemistry (C-2) | 2-epi-jaspine B | Enhanced SphK1 selectivity (>125-fold vs. SphK2) [2] |
Core Heteroatom | Aza-jaspine B | Varied cytotoxicity profiles [7] |
Alkyl Chain Length | C8, C12, C18 derivatives | Optimal activity with natural C14 chain [1] |
Functional Group Addition | Triazole-jaspine B hybrids [7] | Modulated autophagy induction |
2-Epi-jaspine B disrupts sphingolipid metabolism by inhibiting key enzymes:
The distinct pharmacological profile of 2-epi-jaspine B justifies its development:
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 949092-65-3
CAS No.: 2764-91-2
CAS No.: